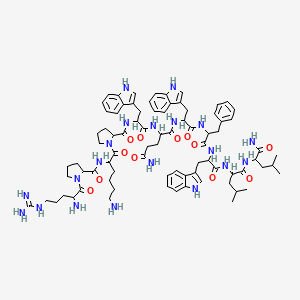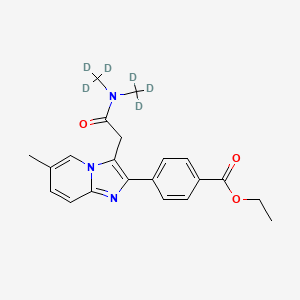
Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 is a deuterated analog of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester. This compound is primarily used as an internal standard in analytical chemistry, particularly in the quantification of zolpidem and its metabolites in biological samples. The deuterium atoms in the compound provide a distinct mass difference, making it easier to distinguish from non-deuterated compounds during mass spectrometry analysis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 typically involves the esterification of Zolpidem Phenyl-4-carboxylic Acid with ethanol-d6. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for use as a reference material in analytical applications .
化学反応の分析
Types of Reactions
Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Zolpidem Phenyl-4-carboxylic Acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Zolpidem Phenyl-4-carboxylic Acid.
Reduction: Zolpidem Phenyl-4-carboxylic Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 has several applications in scientific research:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of zolpidem and its metabolites.
Forensic Toxicology: Helps in the detection and quantification of zolpidem in biological samples, aiding in forensic investigations.
Pharmacokinetics: Used in studies to understand the metabolism and excretion of zolpidem in the human body.
Clinical Research: Assists in the development of new analytical methods for drug monitoring and therapeutic drug management.
作用機序
The mechanism of action of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 is primarily related to its role as an internal standard. It does not exert pharmacological effects but serves as a reference compound in analytical methods. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification of zolpidem and its metabolites in biological samples. This helps in understanding the pharmacokinetics and pharmacodynamics of zolpidem .
類似化合物との比較
Similar Compounds
Zolpidem Phenyl-4-carboxylic Acid: The non-deuterated analog used in similar applications.
Zolpidem Phenyl-4-carboxylic Acid-D4: Another deuterated analog with four deuterium atoms.
Zolpidem-D6: A deuterated analog of zolpidem used as an internal standard in analytical chemistry.
Uniqueness
Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 is unique due to its specific deuterium labeling, which provides a distinct mass difference from other analogs. This makes it particularly useful in mass spectrometry for the accurate quantification of zolpidem and its metabolites. Its stability and high purity make it an ideal reference material for various analytical applications .
特性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
ethyl 4-[3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoate |
InChI |
InChI=1S/C21H23N3O3/c1-5-27-21(26)16-9-7-15(8-10-16)20-17(12-19(25)23(3)4)24-13-14(2)6-11-18(24)22-20/h6-11,13H,5,12H2,1-4H3/i3D3,4D3 |
InChIキー |
DKOIMEPCJNNZDS-LIJFRPJRSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H] |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)
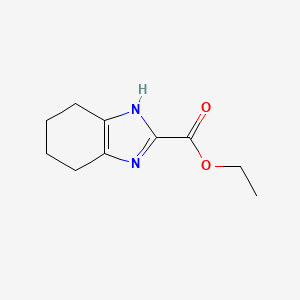

![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
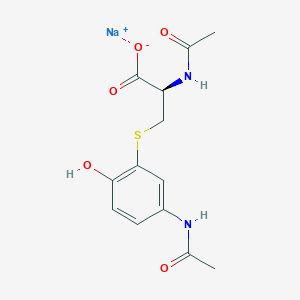
![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)
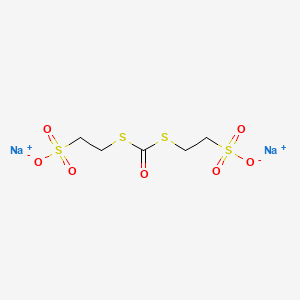
![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)
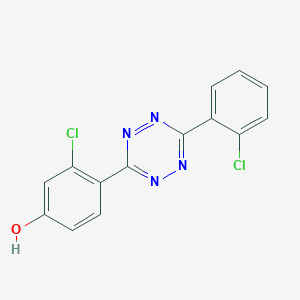
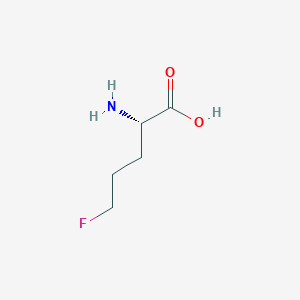
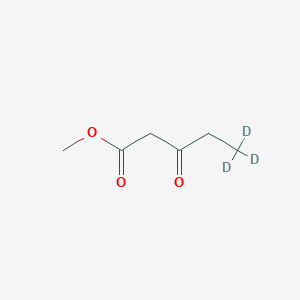

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate](/img/structure/B13444953.png)
